Human H3R Antagonist Potency of OUP-186 vs. Reference Antagonist Clobenpropit
OUP-186 demonstrates antagonist potency at the human H3R that is statistically indistinguishable from the gold-standard reference antagonist clobenpropit [1]. This quantitative equivalence in functional antagonism (pA2) establishes OUP-186 as a highly potent, non-imidazole alternative, eliminating the need for imidazole-based compounds which often suffer from H4R off-target activity [2].
| Evidence Dimension | Human H3R Functional Antagonism (pA2) |
|---|---|
| Target Compound Data | pA2 = 9.6 |
| Comparator Or Baseline | Clobenpropit (reference antagonist), pA2 = 10.0 |
| Quantified Difference | ΔpA2 = 0.4 (OUP-186 is approximately 2.5-fold less potent by pA2 scale) |
| Conditions | In vitro functional assay using LANCE kit with ES-392-C cells stably expressing human H3R |
Why This Matters
The near-equivalent potency to clobenpropit confirms that OUP-186 is a viable, high-efficacy replacement for imidazole-based H3R antagonists in human receptor studies, mitigating H4R-related confounding effects.
- [1] Harusawa, S., et al. Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: high affinity and human/rat species-selective histamine H(3) receptor antagonists. Bioorg. Med. Chem. Lett. 23, 6415–6420 (2013). View Source
- [2] Harusawa, S., et al. Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: high affinity and human/rat species-selective histamine H(3) receptor antagonists. Bioorg. Med. Chem. Lett. 23, 6415–6420 (2013). View Source
